

An In-depth Technical Guide to Rimocidin: Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest		
Compound Name:	Rimocidin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, **Rimocidin**. It details its chemical structure, physicochemical and biological properties, and outlines key experimental protocols for its study. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, antifungal drug discovery, and microbial biotechnology.

Core Chemical and Physical Properties

Rimocidin is a polyene macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces rimosus. Its complex structure is responsible for its potent antifungal activity.

Chemical Structure and Identification

Rimocidin is a glycosylated polyketide characterized by a large macrolide ring with a conjugated tetraene system. The IUPAC name for **Rimocidin** is (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid.

Table 1: Chemical Identification of Rimocidin



Identifier	Value
IUPAC Name	(1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid
Molecular Formula	C39H61NO14
Molecular Weight	767.90 g/mol
CAS Number	1393-12-0

Physicochemical Properties

The physicochemical properties of **Rimocidin** are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Rimocidin

Property	Value
Appearance	Crystalline solid
Solubility	Slightly soluble in water, acetone, and lower alcohols. The sulfate heptahydrate form is soluble in water.
Melting Point	Decomposes above 110°C
Optical Rotation	[α]D ²⁵ +116° (in pyridine)
UV Absorption Maxima	279, 291, 304, 318 nm (in 80% methanol)
Percent Composition	C: 61.00%, H: 8.01%, N: 1.82%, O: 29.17%

Biological Properties and Antifungal Activity



Rimocidin exhibits a broad spectrum of antifungal activity, primarily against plant-pathogenic fungi. Its mechanism of action is consistent with other polyene macrolides.

Mechanism of Action

The primary antifungal mechanism of **Rimocidin** involves the disruption of fungal cell membrane integrity. The lipophilic polyene region of the molecule intercalates into the fungal cell membrane, where it preferentially binds to ergosterol, a key sterol component. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and small molecules, ultimately leading to cell death.

Antifungal Spectrum and Potency

Rimocidin has demonstrated significant activity against a variety of phytopathogenic fungi. The potency, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species.

Table 3: Antifungal Activity of **Rimocidin** A (MIC values)

Fungal Species	MIC (μg/mL)
Alternaria alternata	1.25 - 2.5
Aspergillus niger	2.5 - 5.0
Botrytis cinerea	1.25 - 2.5
Colletotrichum coccodes	1.25 - 2.5
Cylindrocarpon destructans	1.25 - 2.5
Fusarium oxysporum	5.0 - 10.0
Penicillium expansum	2.5 - 5.0
Rhizoctonia solani	1.25 - 2.5

Note: Data is for **Rimocidin** A, a major component of the **rimocidin** complex.

Biosynthesis of Rimocidin



Rimocidin is synthesized by a type I modular polyketide synthase (PKS) pathway in Streptomyces. The biosynthesis is governed by a dedicated gene cluster (rim) and is subject to complex regulation.

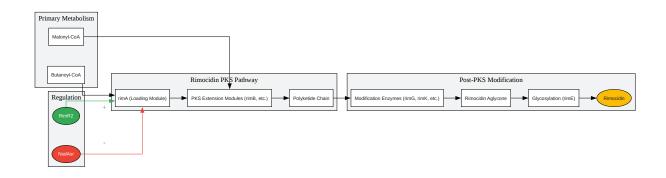
The Rimocidin Biosynthetic Gene Cluster

The rim gene cluster contains the necessary genes for the synthesis of the polyketide backbone, its modification, and the attachment of the sugar moiety. Key components include the loading module (rimA), several extension modules, and genes for post-PKS modifications such as hydroxylation and glycosylation.

Regulation of Biosynthesis

The production of **Rimocidin** is controlled by pathway-specific regulatory genes within the rim cluster. For instance, RimR2 has been identified as a positive regulator, enhancing the transcription of biosynthetic genes. Conversely, NsdAsr acts as a negative regulator, repressing **Rimocidin** biosynthesis. Understanding these regulatory networks is crucial for optimizing production yields.





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Diagram of the **Rimocidin** biosynthetic pathway and its regulation.

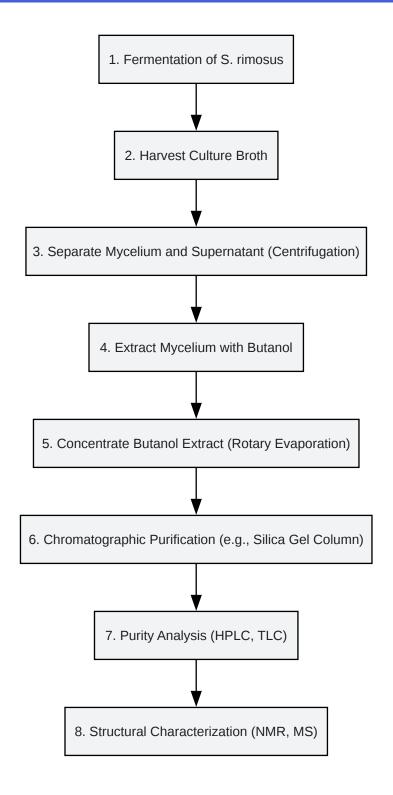
Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Rimocidin**.

Production, Isolation, and Purification of Rimocidin

The following workflow outlines the general procedure for obtaining purified **Rimocidin** from a Streptomyces rimosus culture.





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General workflow for the isolation and purification of **Rimocidin**.

Protocol:



- Fermentation: Inoculate a suitable production medium (e.g., mannitol soya flour medium)
 with a spore suspension of Streptomyces rimosus. Incubate at 28°C with shaking for 5-7
 days.
- Harvesting: After the incubation period, harvest the entire fermentation broth.
- Mycelium Separation: Separate the mycelial mass from the culture supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).
- Extraction: Resuspend the mycelial pellet in butanol and stir for several hours at room temperature to extract Rimocidin. Repeat the extraction process to ensure complete recovery.
- Concentration: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification: Subject the crude extract to chromatographic purification. This may involve techniques such as silica gel column chromatography, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).
- Purity Assessment: Monitor the purity of the fractions obtained during purification by analytical HPLC and Thin-Layer Chromatography (TLC).
- Structural Confirmation: Confirm the identity and structure of the purified Rimocidin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

96-well microtiter plates



- RPMI-1640 medium buffered with MOPS
- Purified Rimocidin stock solution (in a suitable solvent like DMSO)
- Fungal spore suspension (adjusted to a specific concentration)
- Spectrophotometer or plate reader

Protocol:

- Preparation of Drug Dilutions: Prepare a serial two-fold dilution of Rimocidin in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 μg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.
- Inoculum Preparation: Harvest fungal spores from a fresh culture and prepare a spore suspension. Adjust the concentration of the spore suspension using a hemocytometer or spectrophotometer to the CLSI recommended final concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
- Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.
- Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.
- MIC Determination: The MIC is defined as the lowest concentration of Rimocidin that causes complete inhibition of visible growth as compared to the drug-free growth control.

Fungal Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of **Rimocidin** to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.

Materials:



- Fungal cell suspension (e.g., Candida albicans or fungal spores)
- · Propidium Iodide (PI) stock solution
- Phosphate-buffered saline (PBS) or a suitable buffer
- Purified Rimocidin
- Fluorometric microplate reader or fluorescence microscope

Protocol:

- Cell Preparation: Harvest fungal cells or spores from a culture, wash them with PBS, and resuspend them in the same buffer to a defined cell density.
- Treatment: Aliquot the cell suspension into a 96-well plate or microcentrifuge tubes. Add **Rimocidin** at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control for membrane disruption (e.g., a known membrane-disrupting agent or heat-killed cells).
- PI Staining: Add PI to each well to a final concentration of 1-5 μg/mL.
- Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30-60 minutes).
- Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of PI by individual cells. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

Conclusion

Rimocidin remains a compound of significant interest due to its potent antifungal properties. This guide provides a foundational understanding of its chemical nature, biological activity, and the experimental approaches required for its investigation. The detailed protocols and structured data are intended to facilitate further research and development in the field of antifungal agents.



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